Cas no 2470-85-1 (1-(9H-fluoren-9-yl)propan-2-one)
1-(9H-fluoren-9-yl)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanone,1-(9H-fluoren-9-yl)-
- 1-(9H-fluoren-9-yl)propan-2-one
- 2-Propanone, 1-fluoren-9-yl-
- 2-Propanone, 1-fluoren-9-yl-,
- EN300-1807821
- SCHEMBL8279094
- DTXSID80179440
- 2470-85-1
-
- Inchi: 1S/C16H14O/c1-11(17)10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3
- InChI Key: CBBTUJNXYWEYBX-UHFFFAOYSA-N
- SMILES: O=C(C)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 222.10452
- Monoisotopic Mass: 222.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
1-(9H-fluoren-9-yl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807821-0.05g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1807821-0.1g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1807821-0.25g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1807821-0.5g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1807821-1.0g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 1g |
$914.0 | 2023-06-02 | ||
| Enamine | EN300-1807821-2.5g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1807821-5.0g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 5g |
$2650.0 | 2023-06-02 | ||
| Enamine | EN300-1807821-10.0g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 10g |
$3929.0 | 2023-06-02 | ||
| Enamine | EN300-1807821-1g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1807821-5g |
1-(9H-fluoren-9-yl)propan-2-one |
2470-85-1 | 5g |
$2650.0 | 2023-09-19 |
1-(9H-fluoren-9-yl)propan-2-one Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 1-(9H-fluoren-9-yl)propan-2-one
1-(9H-fluoren-9-yl)propan-2-one: A Comprehensive Overview
1-(9H-fluoren-9-yl)propan-2-one, with the CAS number 2470-85-1, is a versatile compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as 1-(9-fluorenyl)propan-2-one, is characterized by its unique molecular structure, which combines a fluorene moiety with a ketone functional group. This structure imparts a range of interesting properties that make it a valuable intermediate and building block in various chemical processes.
The molecular formula of 1-(9H-fluoren-9-yl)propan-2-one is C16H14O, and its molecular weight is 226.28 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Its melting point is reported to be around 105-107°C, and it exhibits strong fluorescence under UV light due to the presence of the fluorene moiety.
In the realm of organic synthesis, 1-(9H-fluoren-9-yl)propan-2-one serves as a key intermediate in the preparation of various functionalized molecules. The ketone group provides a reactive site for nucleophilic addition reactions, while the fluorene moiety offers opportunities for further functionalization through substitution reactions. Recent studies have explored the use of this compound in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science.
One notable application of 1-(9H-fluoren-9-yl)propan-2-one is in the development of fluorescent probes for biological imaging. The fluorene moiety's strong fluorescence properties make it an excellent candidate for designing probes that can be used to visualize cellular processes in real-time. For instance, researchers have utilized derivatives of this compound to create fluorescent labels for proteins and nucleic acids, enabling detailed studies of intracellular dynamics and interactions.
In the pharmaceutical industry, 1-(9H-fluoren-9-yl)propan-2-one has shown promise as a building block for the synthesis of novel drugs. The compound's ability to form stable complexes with metal ions has led to its use in the development of metal-based drugs with potential therapeutic applications. Additionally, its structural flexibility allows for the introduction of various functional groups that can enhance the pharmacological properties of the resulting molecules.
The environmental impact of 1-(9H-fluoren-9-yl)propan-2-one has also been a subject of recent research. Studies have investigated its biodegradability and potential toxicity to ensure its safe use in industrial processes. Preliminary findings suggest that under controlled conditions, this compound can be effectively degraded by microbial communities, reducing its environmental footprint.
In materials science, 1-(9H-fluoren-9-yl)propan-2-one has been explored for its potential in the development of advanced materials with unique optical and electronic properties. The fluorene moiety's conjugated π-electron system makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have synthesized polymers incorporating this compound to create materials with enhanced photoluminescence and charge transport characteristics.
The synthetic methods for preparing 1-(9H-fluoren-9-yl)propan-2-one are well-documented in the literature. One common approach involves the condensation reaction between fluorenone and an appropriate alkylating agent under acidic conditions. This method yields high purity products with good yields, making it suitable for large-scale production. Advances in catalytic methods have further improved the efficiency and selectivity of this synthesis process.
In conclusion, 1-(9H-fluoren-9-yl)propan-2-one, CAS number 2470-85-1, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique molecular structure and versatile reactivity make it an invaluable tool in organic synthesis, pharmaceutical research, biological imaging, and materials science. Ongoing research continues to uncover new possibilities for this compound, solidifying its position as a key player in modern chemistry.
2470-85-1 (1-(9H-fluoren-9-yl)propan-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)